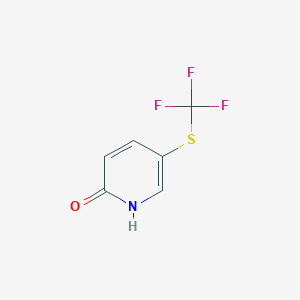

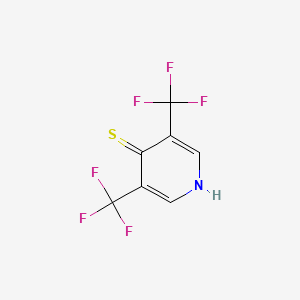

2-Hydroxy-5-(trifluoromethylthio)pyridine, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative and a heterocyclic building block . It has useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .

Synthesis Analysis

The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .Molecular Structure Analysis

The empirical formula of 2-Hydroxy-5-(trifluoromethyl)pyridine is C6H4F3NO . Its molecular weight is 163.10 . The SMILES string representation is Oc1ccc(cn1)C(F)(F)F .Physical And Chemical Properties Analysis

2-Hydroxy-5-(trifluoromethyl)pyridine has a melting point of 145-149 °C (lit.) . It is a crystalline powder with a white to beige color . It has a density of 1.4±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

A key application of 2-Hydroxy-5-(trifluoromethylthio)pyridine is in the synthesis of complex organic molecules. Parmar et al. (2023) highlight its utility in developing hybrid catalysts for synthesizing pyranopyrimidine scaffolds, crucial for medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications (Parmar, Vala, & Patel, 2023). Similarly, the role of pyridine derivatives, including 2-Hydroxy-5-(trifluoromethylthio)pyridine, in the catalytic vapor phase synthesis of pyridine bases, highlights its significance in addressing the growing demand for pyridine derivatives in various chemical processes (Reddy, Srinivasakannan, & Raghavan, 2012).

Medicinal Chemistry

In medicinal chemistry, pyridine derivatives are pivotal in developing new therapeutic agents. Altaf et al. (2015) discuss the medicinal importance of pyridine derivatives, including their role in creating compounds with various biological activities, thereby underscoring the chemical's versatility and significance in drug development (Altaf et al., 2015). Furthermore, the exploration of pyridine-based heterocycles as potential anticancer agents illustrates the compound's utility in addressing critical health issues, offering insights into novel and effective chemotherapeutic agents (Alrooqi et al., 2022).

Agrochemical Development

The discovery of pyridine-based agrochemicals underscores the compound's importance in the agricultural sector. Guan et al. (2016) review the role of Intermediate Derivatization Methods in enhancing the efficiency of discovering novel lead compounds, including pyridine-based pesticides, fungicides, and herbicides. This approach helps meet the changing market requirements, demonstrating the compound's versatility in developing effective solutions for agricultural challenges (Guan, Liu, Sun, Xie, & Wang, 2016).

Safety and Hazards

Zukünftige Richtungen

The future directions of 2-Hydroxy-5-(trifluoromethyl)pyridine research are promising. It is expected that many novel applications of its derivatives will be discovered in the future . Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Wirkmechanismus

Target of Action

Similar compounds have been reported to have potent activities against fgfr1, 2, and 3 , which play essential roles in various types of tumors .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the activation of FGFR signaling pathways, which are associated with the progression and development of several cancers .

Biochemical Pathways

Related compounds have been shown to impact the fgfr signaling pathway , which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .

Biochemische Analyse

Biochemical Properties

5-(Trifluoromethylthio)pyridin-2(1h)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with zinc complexes supported by pyridine-N-oxide ligands, which are involved in catalytic Michael addition reactions . These interactions are typically characterized by the formation of hydrogen bonds and coordination complexes, which can influence the activity and stability of the enzymes and proteins involved.

Cellular Effects

The effects of 5-(Trifluoromethylthio)pyridin-2(1h)-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a critical role in cell proliferation, migration, and apoptosis . By inhibiting FGFR, 5-(Trifluoromethylthio)pyridin-2(1h)-one can potentially suppress tumor growth and metastasis.

Molecular Mechanism

At the molecular level, 5-(Trifluoromethylthio)pyridin-2(1h)-one exerts its effects through various mechanisms. It can form hydrogen bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Trifluoromethylthio)pyridin-2(1h)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept at 2-8°C . Its activity may decrease over time due to gradual degradation, which can impact its effectiveness in long-term experiments.

Dosage Effects in Animal Models

The effects of 5-(Trifluoromethylthio)pyridin-2(1h)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including irritation and respiratory issues . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

5-(Trifluoromethylthio)pyridin-2(1h)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of 5-(Trifluoromethylthio)pyridin-2(1h)-one within cells and tissues are influenced by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in particular tissues . The compound’s localization and distribution can significantly impact its biological activity and therapeutic efficacy.

Subcellular Localization

5-(Trifluoromethylthio)pyridin-2(1h)-one exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its use in research and therapeutic applications.

Eigenschaften

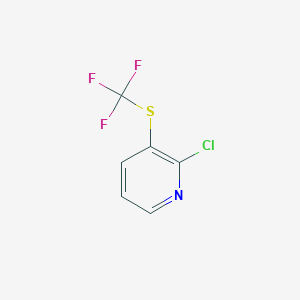

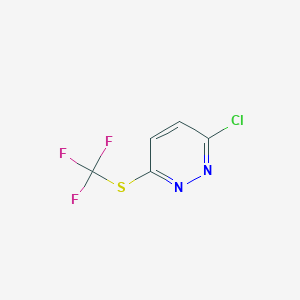

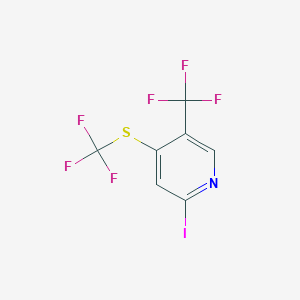

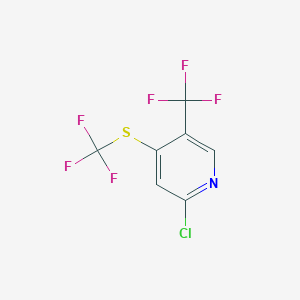

IUPAC Name |

5-(trifluoromethylsulfanyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNNLYMRUKNFBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)

![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)

![1-Methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6350643.png)